tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDCQJTHBTWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine ring with distinct functional groups, including an amino group and a pyridin-3-ylmethyl moiety. This unique structure imparts specific biological activities, making it of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the steric hindrance from the tert-butyl group influences binding affinity and selectivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, related piperidine derivatives have demonstrated inhibitory effects on enzymes involved in cancer pathways.
- Antiproliferative Effects : Some studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities
Study Example: Antiproliferative Activity
In a study examining the antiproliferative effects of similar piperidine derivatives, it was found that compounds with structural similarities inhibited cancer cell growth effectively. The IC50 values ranged from 19.9 µM to 75.3 µM in various human cancer cell lines, indicating a promising therapeutic potential for compounds like this compound .
Comparison with Related Compounds
Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | Lacks amino group; simpler structure | Moderate enzyme inhibition |
| N-Boc-4-piperidineacetaldehyde | Different functional groups | Limited biological data |
| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains phenyl instead of pyridine | Notable receptor binding |
Scientific Research Applications
Targeted Protein Degradation
Overview
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of rigid linkers like tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate can enhance the three-dimensional orientation of the degrader, thereby optimizing drug-like properties and improving ternary complex formation with the target protein and E3 ligase .
Key Characteristics
- Linker Flexibility : The semi-flexible nature allows for better spatial arrangement of components.
- Impact on Drug Properties : Enhances binding affinity and specificity towards target proteins.
Cancer Therapy
Biological Activity
Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation. The structural features, including the piperidine and pyridine moieties, facilitate interactions with biological targets relevant to cancer progression.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound can effectively inhibit cell proliferation with IC50 values in the nanomolar range against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| FaDu | < 100 | Apoptosis induction |
| A549 | < 200 | Enzyme inhibition |
Immunomodulatory Effects
The compound has also been investigated for its potential to modulate immune responses, particularly in enhancing the activity of immune cells against tumors. Studies have shown that it can inhibit the PD-1/PD-L1 pathway, which is critical for immune evasion by tumors.
Case Study: PD-L1 Inhibition
A PhD thesis explored the immunomodulatory effects of this compound, revealing that it could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1 at concentrations as low as 100 nM. This suggests its potential utility as an immunotherapeutic agent in cancer treatment.
Synthetic Routes
Preparation Methods
The synthesis of this compound typically involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with pyridin-3-ylmethyl chloride under basic conditions. This reaction is optimized for yield and purity, often using continuous flow reactors for industrial-scale production.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in cancer progression |
| Receptor Modulation | Agonist or antagonist activity at various receptors |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen. Acidic cleavage using trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine (Fig. 1A). This reaction is quantitative under mild conditions (20–25°C, 1–2 h) and is essential for further functionalization of the amine.
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| 20–25°C, 1–2 h in TFA/DCM | TFA, dichloromethane | >95% |
| 0–5°C, 4–6 h in HCl/dioxane | HCl (4M), dioxane | 90–95% |
Nucleophilic Substitution at the Aminomethyl Group
The primary amine in the aminomethyl group undergoes nucleophilic reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, or alkyl halides. For example, reaction with methanesulfonyl chloride in pyridine produces the sulfonamide derivative (Fig. 1B) .
| Reaction | Conditions | Yield |
|---|---|---|
| Methanesulfonylation | Pyridine, 0–5°C, 16 h | 91% |
| Benzoylation | Triethylamine, DCM, 1 h | 89% |
Oxidation of the Pyridine Moiety
The pyridine ring undergoes oxidation to form pyridine N-oxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties, enhancing interactions with biological targets.
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| 30% H₂O₂ | Acetic acid, 50°C, 6 h | 75–80% |
| mCPBA | DCM, 0°C, 2 h | 85–90% |
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds or nitro groups in downstream derivatives. For example, reduction of a nitro-substituted analog yields the corresponding amine .
| Substrate | Conditions | Yield |
|---|---|---|
| Nitro derivative | H₂ (1 atm), Pd/C, EtOH | 88% |
Amide and Urea Formation
The deprotected amine participates in condensation reactions with carboxylic acids or isocyanates. For instance, coupling with activated esters forms amides, while reaction with phosgene derivatives generates ureas (Fig. 1C) .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Amide synthesis | EDC/HOBt, DMF, 24 h | 70–75% |
| Urea formation | Triphosgene, Et₃N, DCM | 65–70% |
Key Research Findings
-
Impact of Substituents : Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) enhance electrophilic substitution rates.
-
Steric Effects : Bulkier substituents on the piperidine ring reduce reaction yields due to hindered access to the aminomethyl group .
-
Catalytic Efficiency : Palladium-based catalysts improve selectivity in cross-coupling reactions involving brominated derivatives.
Comparison with Similar Compounds
Key Physical and Chemical Properties:
- Molecular Formula : C₁₉H₂₉N₃O₂ (based on structural analogs) .
- Molecular Weight : ~334.45 g/mol (estimated from similar compounds) .
- Physical State : Likely a solid at room temperature (inferred from tert-butyl piperidine derivatives with similar substituents) .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their substituents, and functional differences:
Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives
Key Observations:
Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit improved metabolic stability and blood-brain barrier penetration compared to non-fluorinated derivatives . Cyclobutylmethyl substituents reduce steric hindrance, favoring synthetic flexibility for PROTAC linkers .
Synthetic Utility: The Boc-protected aminomethyl group in the target compound allows for selective deprotection and conjugation with carboxylic acids or electrophiles, a strategy used in donecopride synthesis . Piperidine derivatives with benzamide-linked aminomethyl groups (e.g., compound 20 in ) demonstrate acetylcholinesterase inhibition (IC₅₀ = 12 nM), highlighting the pharmacological relevance of this structural motif .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
Answer: Synthesis typically involves multi-step protocols, including alkylation, amination, and protection/deprotection strategies. For example:
- Step 1: React a piperidine precursor (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) with pyridin-3-ylmethyl halides under basic conditions (e.g., NaHCO₃ in THF) to introduce the pyridinylmethyl group .
- Step 2: Perform reductive amination or nucleophilic substitution to install the aminomethyl moiety. Use catalysts like Pd/C for hydrogenation or NaBH₃CN for stabilization .
- Optimization Tips:
- Monitor reactions via TLC (Rf ~0.3–0.5 in EtOAc/hexane) to track intermediates .
- Control temperature (0–25°C) to minimize side reactions like over-alkylation .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Key Evidence |
|---|---|---|---|
| 1 | Pyridin-3-ylmethyl bromide, NaHCO₃, THF, 25°C | 60–75% | |
| 2 | NH₃·BH₃, MeOH, reflux | 45–65% |
Q. What purification techniques are recommended for this compound, and how does solvent choice impact crystallization efficiency?
Answer:
- Recrystallization: Use solvent pairs like ethyl acetate/hexane (1:3) or dichloromethane/methanol (5:1). Polar solvents enhance crystal lattice formation but may require slow evaporation .
- Column Chromatography: Employ silica gel (230–400 mesh) with gradients of EtOAc in hexane (10% → 50%). Adjust based on compound polarity (logP ~2.5 predicted) .
- Key Insight: Avoid high-boiling solvents (e.g., DMF) to prevent thermal degradation.
Q. How should researchers handle and store this compound to ensure stability under laboratory conditions?
Answer:
- Storage: Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation or hygroscopic degradation .
- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid dust formation due to potential respiratory hazards .
- Stability Data: Stable for ≥6 months when stored as above; monitor via HPLC for decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC50 references) .
- Validate Target Specificity: Perform kinetic binding assays (SPR/BLI) to distinguish on-target vs. off-target effects. Compare with structurally related analogs (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl} derivatives) .
- Address Solubility Bias: Test activity in multiple buffers (e.g., PBS with 0.1% Tween-80 vs. DMSO) to rule out formulation artifacts .
Q. What strategies are effective in optimizing the stereochemical outcome during the synthesis of this compound?
Answer:
- Chiral Auxiliaries: Introduce tert-butyl carbamate groups early to direct stereoselective alkylation .
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with Pd catalysts for enantioselective C–N bond formation .
- Analysis: Confirm stereochemistry via X-ray crystallography (e.g., CCDC-deposited structures) or chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) .
Q. What analytical methods are suitable for characterizing potential degradation products under varying pH conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Detection:
Table 2: Degradation Pathways
| Condition | Major Degradant | Mechanism | Detection Method |
|---|---|---|---|
| Acidic | Piperidine acid | Ester hydrolysis | LC-MS (m/z 229) |
| Oxidative | N-Oxide derivative | Pyridine ring oxidation | NMR (δ 8.5 ppm shift) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
